An In-Depth Technical Guide to the Physical Properties of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride
An In-Depth Technical Guide to the Physical Properties of 4-(4-Methyl-1-piperazinyl)benzaldehyde Hydrochloride
Introduction
4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride is a heterocyclic aromatic aldehyde of significant interest to the scientific community. Its molecular architecture, featuring a reactive aldehyde group coupled with a methylpiperazine moiety, positions it as a versatile synthetic intermediate. This compound serves as a critical building block in the development of complex molecules, particularly within the pharmaceutical and materials science sectors.[1] Its applications range from the synthesis of potential drug candidates targeting neurological disorders to the creation of novel polymers and specialty chemicals.[1]
This guide provides an in-depth examination of the core physical and chemical properties of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental methodologies and provides actionable protocols for property verification, ensuring a foundation of scientific integrity and practical utility.
Section 1: Chemical Identity and Core Physicochemical Data
Accurate identification is the cornerstone of all subsequent research. The fundamental identifiers and properties of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride are summarized below. It is crucial to distinguish between the hydrochloride salt and its corresponding free base, as their physical properties, particularly melting point and solubility, will differ significantly.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride | Internal |
| CAS Number | 1424939-17-2 | [2][3] |
| Molecular Formula | C₁₂H₁₇ClN₂O | [2][3] |
| Molecular Weight | 240.73 g/mol | [2][3] |
| SMILES | Cl.CN1CCN(CC1)C1=CC=C(C=O)C=C1 | [2] |
| InChI Key | JWSWGIOYJFNOEL-UHFFFAOYSA-N | [3] |
Table 2: Summary of Physical Properties
| Property | Value | Notes | Source |
| Physical Form | Solid, powder to crystal | Data for the free base; the salt is expected to be a solid. | [4][5] |
| Color | Slightly pale yellow to yellow | Data for the free base. | [5][6] |
| Purity (Commercial) | ≥95% | Commonly available purity for the hydrochloride salt. | [2] |
| Melting Point | 57-63 °C | This is for the free base (CAS 27913-99-1). The hydrochloride salt will have a significantly different and higher melting point. | [5][6][7] |
| Boiling Point | 393.9 °C at 760 mmHg | Predicted for the free base. Decomposition may occur at this temperature. | [7] |
| Solubility | Soluble in Methanol | Data for the free base. The hydrochloride salt is expected to have enhanced solubility in polar protic solvents, including water. | [5] |
| Storage Temperature | 2-8°C, sealed in dry conditions | Recommended for the hydrochloride salt to ensure stability. | [2] |
Section 2: Structural and Spectroscopic Characterization
Verifying the identity and purity of a compound is non-negotiable in a research setting. Spectroscopic methods provide a definitive fingerprint of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm range. The aromatic protons on the benzene ring will present as two doublets in the δ 7.0-8.0 ppm region, characteristic of a 1,4-disubstituted pattern. The piperazine ring protons will appear as two multiplets or broad singlets in the δ 2.5-4.0 ppm range. The N-methyl group protons will be a sharp singlet further upfield, typically around δ 2.3-2.5 ppm. The presence of the hydrochloride salt may cause slight shifts in the signals, particularly those of the piperazine ring protons, due to protonation.
-
¹³C NMR: The carbon spectrum will corroborate the structure. The aldehyde carbonyl carbon will be a highly deshielded signal, expected around δ 190-193 ppm.[8] Aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the nitrogen being more shielded than the one attached to the aldehyde. The piperazine and methyl carbons will be found in the more shielded region of the spectrum (δ 30-60 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to anticipate include:
-
~1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the aldehyde.
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the aromatic ring, piperazine ring, and methyl group.
-
~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1100-1300 cm⁻¹: C-N stretching vibrations of the piperazine moiety.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be performed in positive ion mode. The expected observation is not the mass of the full hydrochloride salt, but rather the protonated free base, [C₁₂H₁₆N₂O + H]⁺, which would yield a molecular ion peak (m/z) at approximately 205.27.
Section 3: Experimental Protocols for Physical Property Determination
The following protocols are presented as self-validating systems, incorporating best practices to ensure data accuracy and reproducibility.
Protocol: Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that indicates purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically broaden and depress the melting range. This protocol uses the standard Thiele tube or a digital melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent, which can depress the melting point.
-
Loading: Finely crush a small amount of the crystalline solid. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Calibration: Before the analysis, verify the apparatus's temperature accuracy using certified melting point standards (e.g., benzophenone, caffeine).
-
Measurement (Coarse): Place the capillary in the apparatus and heat rapidly to obtain an approximate melting range.
-
Measurement (Fine): Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Protocol: Aqueous Solubility Assessment (Equilibrium Shake-Flask Method)
Rationale: Determining aqueous solubility is critical for drug development, as it directly impacts bioavailability. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to the free base.
Methodology:
-
Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Addition of Excess Solute: Add an excess amount of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride to a known volume of each buffer in a sealed, inert container. The excess must be sufficient to ensure a saturated solution with visible solid remaining.
-
Equilibration: Agitate the containers at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This step is critical for thermodynamic accuracy.
-
Phase Separation: Allow the suspensions to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids.
-
Quantification: Dilute the filtered saturate solution with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.
-
Calculation: The solubility is reported in units such as mg/mL or µM based on the quantified concentration in the saturated solution.
Caption: Workflow for the equilibrium shake-flask solubility assay.
Section 4: Stability, Storage, and Handling
Proper handling and storage are paramount for user safety and maintaining the chemical integrity of the compound.
-
Stability: The compound is moisture-sensitive.[9] As a hydrochloride salt of an amine, it is acidic and should be considered corrosive.[9] It is stable under recommended storage conditions, but degradation can occur upon exposure to moisture, strong bases, or high temperatures.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2][5]
-
Handling: The free base is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[4][12] Similar or greater precautions should be taken for the hydrochloride salt. Always handle this chemical in a well-ventilated area or a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Ensure eyewash stations and safety showers are readily accessible.[9][10]
Caption: Logical workflow for the safe handling of chemical reagents.
Section 5: Applications in Research and Development
The utility of 4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride stems from its bifunctional nature. The aldehyde group is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to build molecular complexity. The methylpiperazine group is a common pharmacophore found in many centrally active drugs, often improving pharmacokinetic properties such as solubility and cell permeability. This combination makes the compound a valuable intermediate in the synthesis of:
-
Pharmaceuticals: Particularly in the discovery of drugs for neurological disorders.[1]
-
Agrochemicals: As a building block for new pesticides and herbicides.[1]
-
Specialty Chemicals: For creating advanced materials, polymers, and coatings with specific properties.[1]
Conclusion
4-(4-Methyl-1-piperazinyl)benzaldehyde hydrochloride is a high-value chemical intermediate with well-defined, though distinct, properties compared to its free base. A thorough understanding and accurate experimental determination of its physical characteristics—identity, purity, melting point, and solubility—are essential for its effective and safe use in any research and development context. The protocols and data presented in this guide provide a robust framework for scientists to confidently incorporate this versatile building block into their synthetic and developmental workflows.
References
-
4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1. iChemical. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
4-(4-Methyl-1-piperazinyl)benzaldehyde. SpectraBase. [Link]
-
Supporting Information. Royal Society of Chemistry. [Link]
-
Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). ResearchGate. [Link]
-
4-(4-Methylpiperazin-1-yl)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-(4-methyl-1-piperazinyl)benzaldehyde hydrochloride [cymitquimica.com]
- 4. 4-(4-Methylpiperazin-1-yl)benzaldehyde | 27913-99-1 [sigmaaldrich.com]
- 5. 4-(4-Methylpiperazino)benzaldehyde | 27913-99-1 [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-(4-methylpiperazin-1-yl)benzaldehyde, CAS No. 27913-99-1 - iChemical [ichemical.com]
- 8. rsc.org [rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. fishersci.ca [fishersci.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
